molecular formula C12H14O2 B11903903 Ethyl 2,3-dihydro-1H-indene-4-carboxylate CAS No. 105640-10-6

Ethyl 2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B11903903
CAS No.: 105640-10-6
M. Wt: 190.24 g/mol
InChI Key: NWUBOFMDMPMARL-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-indene-4-carboxylate is an indane-based organic compound offered for research and development purposes. This molecule features an ester functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. It is commonly used as a chemical building block for the construction of more complex molecular architectures, particularly in pharmaceutical research where the indane scaffold is of interest. Related indane carboxylic acids are known to cause skin and eye irritation, so appropriate personal protective equipment (PPE) including gloves and eye protection should be worn. This product is intended for research use only and is not for medicinal, household, or personal use. It should be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed. For a detailed handling procedure, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105640-10-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3

InChI Key

NWUBOFMDMPMARL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CCC2

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,3 Dihydro 1h Indene 4 Carboxylate and Its Analogues

Strategies for Dihydroindene Core Construction

The formation of the bicyclic dihydroindene (also known as indane) framework is a critical step in the synthesis of the target molecule. Chemists have developed various strategies to construct this fused ring system efficiently.

Cyclization Reactions in Indene (B144670) Ring Formation

Cyclization reactions are fundamental to forming the five-membered ring fused to the benzene (B151609) ring. These intramolecular processes create the characteristic indene core from acyclic precursors.

Acid-catalyzed cyclialkylation is a prominent method for constructing the indene skeleton. This approach typically involves the use of a Brønsted acid to promote the cyclization of suitable precursors. For instance, the cyclization of diaryl- and alkyl aryl-1,3-dienes can be effectively catalyzed by trifluoromethanesulfonic acid (TfOH) under mild conditions. organic-chemistry.org The mechanism proceeds through a proton addition that follows Markovnikov's rule, leading to the formation of a stable benzylic carbocation. This intermediate then undergoes a cationic cyclization, and the subsequent deprotonation regenerates the catalyst and yields the indene derivative. organic-chemistry.org This method is valued for its efficiency and tolerance of various functional groups. organic-chemistry.org

Research has shown that TfOH is often more effective than other acids or transition-metal catalysts for this transformation. organic-chemistry.org The reaction conditions are typically mild, involving a catalytic amount of the acid in a solvent like dichloromethane (DCM). organic-chemistry.org

Table 1: Comparison of Catalysts for Indene Synthesis via Cyclization

CatalystConditionsYieldReference
Trifluoromethanesulfonic acid (TfOH)5 mol%, DCM, mild conditionsGood to Excellent organic-chemistry.org
Other Acids/Transition MetalsVariedGenerally Lower organic-chemistry.org

Intramolecular cyclization of specifically designed precursors is another powerful strategy for forming the indene ring. organic-chemistry.orgresearchgate.net This method involves a single molecule containing all the necessary atoms for the ring system, which then folds and reacts with itself to form the cyclic product. For example, the intramolecular acylation of 3-arylpropanoic acids or their corresponding halides can produce indanones, which are key precursors to indenes. organic-chemistry.org

Various catalysts can be employed to facilitate these cyclizations. Metal salts such as PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂ have been shown to catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to yield substituted indenes. organic-chemistry.org The mechanism of these reactions can be complex, sometimes involving steps like a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org

Multi-Step Reaction Sequences for Functionalized Dihydroindenes

The synthesis of functionalized dihydroindenes, including analogues of ethyl 2,3-dihydro-1H-indene-4-carboxylate, often requires multi-step reaction sequences. nih.govresearchgate.net These extended syntheses allow for greater control over the final structure and the introduction of specific functional groups at desired positions.

A documented approach for a related compound, ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, involves a two-step C-alkylation process. nih.govresearchgate.net This synthesis starts with ethyl 3-oxo-3-(p-tolyl)propanoate and 1,2-bis(halomethyl)benzene. nih.govresearchgate.net The reaction is carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 2: Example of a Multi-Step Synthesis for a Dihydroindene Analogue

Starting Material 1Starting Material 2ReagentsProductReference
Ethyl 3-oxo-3-(p-tolyl)propanoate1,2-bis(halomethyl)benzeneCs₂CO₃, DMSOEthyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate nih.govresearchgate.net

These multi-step strategies provide the flexibility to build complex molecular architectures, which is essential for creating a diverse range of functionalized dihydroindene derivatives. youtube.comsyrris.jpyoutube.com

Introduction of the Ester Moiety

Once the dihydroindene core with a carboxylic acid group at the 4-position is synthesized, the final step is the introduction of the ethyl ester moiety.

Direct Esterification Approaches

Direct esterification is a common and straightforward method for converting a carboxylic acid into an ester. The most well-known of these is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid precursor (2,3-dihydro-1H-indene-4-carboxylic acid) with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

The mechanism of Fischer esterification involves several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

Nucleophilic attack by the alcohol on the activated carbonyl carbon.

Proton transfer from the alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group.

Deprotonation to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com

Besides traditional Brønsted acids, other catalysts can be employed for direct esterification. Iron(III) acetylacetonate [Fe(acac)₃] has been shown to be an effective, environmentally benign catalyst for the direct condensation of carboxylic acids and alcohols. researchgate.net Various other catalytic systems, including solid-supported acids, have also been developed to facilitate ester synthesis under mild conditions. organic-chemistry.org

Table 3: Common Catalysts for Direct Esterification

CatalystTypical ConditionsNotes
Sulfuric Acid (H₂SO₄)Excess alcohol, heatClassic Fischer esterification masterorganicchemistry.com
Tosic Acid (TsOH)Excess alcohol, heatCommon alternative to H₂SO₄ masterorganicchemistry.com
Iron(III) acetylacetonateRefluxing xyleneEnvironmentally benign option researchgate.net
Solid-supported acidsVariedAllows for easier catalyst recovery organic-chemistry.org

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another. In the context of this compound, this reaction would typically involve converting a different alkyl ester of 2,3-dihydro-1H-indene-4-carboxylic acid (for instance, the methyl or isopropyl ester) into the ethyl ester.

This transformation can be catalyzed by either an acid or a base. masterorganicchemistry.com Under acidic conditions, the reaction often employs a large excess of ethanol, which serves as both the solvent and the reactant, to drive the equilibrium towards the formation of the desired ethyl ester. masterorganicchemistry.com Common acid catalysts include sulfuric acid or scandium(III) triflate. organic-chemistry.org

Alternatively, base-catalyzed transesterification is achieved using an alkoxide, such as sodium ethoxide, in ethanol. masterorganicchemistry.com The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester, leading to the substitution of the original alkoxy group. masterorganicchemistry.com The use of ethanol as the solvent is crucial to ensure the equilibrium favors the product. masterorganicchemistry.com Lipase-catalyzed transesterification also presents a biocatalytic route for such conversions. nih.gov

Key Precursors and Starting Materials in Dihydroindene-4-carboxylate Synthesis

The construction of the dihydroindene-4-carboxylate scaffold relies on strategically chosen precursors that facilitate the formation of the fused bicyclic ring system.

Utilizing Substituted Phthalates and Acetates

A classical approach to forming the five-membered ring of the indene system involves the intramolecular cyclization of a diester, a reaction known as the Dieckmann condensation. wikipedia.orgmasterorganicchemistry.com This method is particularly effective for creating 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

In a hypothetical synthesis starting from substituted phthalates, a diethyl phthalate derivative bearing an appropriate side chain on the carbon adjacent to one of the ester groups could be employed. For instance, a precursor like diethyl 2-(2-ethoxycarbonyl-ethyl)phthalate could undergo an intramolecular Claisen-type condensation. In this reaction, a strong base (e.g., sodium ethoxide) would deprotonate the carbon alpha to one ester group, creating an enolate. This enolate would then attack the carbonyl of the second ester group on the same molecule, leading to the formation of a cyclic β-keto ester. masterorganicchemistry.comijraset.com Subsequent hydrolysis, decarboxylation, and reduction steps would yield the 2,3-dihydro-1H-indene core, which could then be re-esterified to give the final product.

Application of Bromo-Substituted Benzenes

Bromo-substituted benzenes are versatile precursors for forming the dihydroindene ring system through carbon-carbon bond-forming reactions. A notable example is the synthesis of an analogue, Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, which demonstrates a powerful two-step C-alkylation process. nih.govresearchgate.net

In this method, a bromo-substituted benzene derivative, specifically 1,4-dibromo-2,3-bis(bromomethyl)benzene, is reacted with a β-keto ester, ethyl 3-oxo-3-(p-tolyl)propanoate. nih.govresearchgate.net The reaction is facilitated by a base, cesium carbonate (Cs₂CO₃), in a solvent like dimethyl sulfoxide (DMSO). nih.govresearchgate.net The base deprotonates the active methylene (B1212753) group of the β-keto ester, and the resulting carbanion subsequently displaces the bromine atoms on the benzylic positions of the bromo-substituted benzene, forming the five-membered ring in a double alkylation event.

Table 1: Synthesis of an Ethyl 2,3-dihydro-1H-indene-2-carboxylate Analogue nih.govresearchgate.net

Reactant 1 Reactant 2 Base Solvent Temperature Product

Advanced Catalytic Approaches in Dihydroindene Synthesis

Modern organic synthesis frequently employs transition metal catalysts to achieve high efficiency and selectivity in the construction of complex molecular architectures like the dihydroindene system.

Transition Metal-Mediated Transformations (e.g., Palladium Catalysis)

Palladium catalysis is a cornerstone of C-C bond formation. Intramolecular cyclization reactions catalyzed by palladium complexes are particularly powerful for synthesizing cyclic and heterocyclic compounds. divyarasayan.orgmdpi.com The synthesis of a dihydroindene ring can be achieved via an intramolecular Heck reaction or similar cyclizations.

This approach typically starts with an ortho-halo-substituted benzene (e.g., 2-bromostyrene derivative) that also contains a tethered alkene. A palladium(0) catalyst, such as one generated from Pd(OAc)₂, initiates a catalytic cycle by oxidative addition into the carbon-halogen bond. The resulting organopalladium(II) species then undergoes an intramolecular insertion with the tethered alkene (carbopalladation). duke.edu This step forms the five-membered ring. The cycle is completed by a β-hydride elimination step, which regenerates the catalyst and yields the indene product. Subsequent reduction of the double bond would furnish the 2,3-dihydro-1H-indene scaffold. The palladium-catalyzed intramolecular hydrofunctionalization of alkenes represents a key strategy for forming five- and six-membered rings. rsc.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer a complementary and often more economical approach to transition metal catalysis. organic-chemistry.org Intramolecular coupling reactions, analogous to the Ullmann condensation, can be used to form the dihydroindene ring system. For instance, a suitably substituted ortho-halobenzene with a side chain containing a nucleophilic carbon can undergo intramolecular cyclization in the presence of a copper(I) catalyst, such as CuI. organic-chemistry.org

The development of copper-catalyzed intramolecular carboamination of alkenes highlights the utility of this metal in constructing complex nitrogen-containing heterocycles, and similar principles can be applied to carbocycle formation. nih.gov These reactions can proceed through radical intermediates or organocopper species to forge the new C-C bond required to close the ring. nih.govnih.gov Tandem reactions, where a copper-catalyzed intermolecular coupling is followed by an intramolecular cyclization, provide an efficient pathway to complex ring systems in a single pot. rsc.org

Asymmetric Catalysis for Chiral Dihydroindene Esters

The development of asymmetric catalytic methods has been instrumental in accessing enantiomerically enriched chiral dihydroindene esters. These methods are crucial for applications where specific stereoisomers are required, such as in the pharmaceutical and materials science industries.

A key strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions that form the indene ring or modify existing precursors. For instance, rhodium complexes with chiral ligands have been successfully employed in asymmetric cyclopropanation reactions, which can be precursors to chiral indenes. Similarly, palladium-catalyzed asymmetric C-H functionalization and Heck reactions represent powerful tools for constructing quaternary stereocenters in non-spiro indenes.

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For example, chiral Brønsted acid catalysts have been used to synthesize C₂-symmetric, spirocyclic compounds called SPINDOLEs from inexpensive and widely available materials like indole and acetone. nih.gov These SPINDOLEs can be further modified to create diverse structures that are effective in promoting highly selective reactions. nih.gov

Below is a table summarizing some asymmetric catalytic approaches for the synthesis of chiral indene derivatives:

Catalytic SystemReaction TypeKey Features
Rhodium complexes with chiral ligandsAsymmetric cyclopropanationPrecursors to chiral indenes
Palladium catalystsAsymmetric C-H functionalization, Heck reactionsConstruction of quaternary stereocenters
Chiral Brønsted acid catalystsSpirocyclizationSynthesis of versatile chiral scaffolds (SPINDOLEs)

Organocatalytic Methods in Indene Chemistry

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis in the synthesis of indene derivatives. These methods utilize small organic molecules to catalyze chemical transformations, often with high levels of stereocontrol.

Chiral phosphoric acids are a prominent class of organocatalysts used in indene chemistry. They have been successfully applied in enantioselective inverse electron demand aza-Diels-Alder reactions of 1-azadienes with enecarbamates to produce chiral tetrahydropyridine derivatives, which can be further elaborated to indene-like structures. beilstein-journals.org Similarly, chiral bifunctional thioureas have been used to catalyze formal inverse electron demand aza-Diels-Alder reactions, leading to the synthesis of benzofuran derivatives with high enantioselectivities. beilstein-journals.org

The development of novel organocatalytic reactions continues to expand the toolkit for synthesizing complex indene frameworks. For example, an asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been developed using a chiral phosphoric acid, providing novel bisindole-piperidine-amino acid hybrids in a single step. rsc.org

The following table highlights some organocatalytic methods used in the synthesis of indene-related structures:

OrganocatalystReaction TypeProducts
Chiral Phosphoric AcidInverse Electron Demand Aza-Diels-AlderChiral Tetrahydropyridine Derivatives
Chiral Bifunctional ThioureaFormal Inverse Electron Demand Aza-Diels-AlderChiral Benzofuran Derivatives
Chiral Phosphoric AcidAsymmetric [4+2] Cycloaddition4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates

Functional Group Interconversions and Derivatization Strategies

The functionalization of the this compound scaffold is crucial for creating a diverse range of analogues with tailored properties. Various strategies for functional group interconversions and derivatizations have been developed to modify the ester group, the aromatic ring, and the dihydroindene core.

Regioselective Oxidation Reactions (e.g., Conversion to Carboxylic Acids or Ketones)

Regioselective oxidation reactions allow for the precise modification of the dihydroindene scaffold. For instance, the methylene group at the C1 position can be oxidized to a ketone, yielding an indanone derivative. This transformation is often achieved using various oxidizing agents, and the resulting ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a valuable intermediate for further synthetic manipulations. sigmaaldrich.com

The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles, which share a similar carbocyclic framework with dihydroindenes, has been studied to achieve chemo- and regioselective synthesis of carbazol-1-ones or benzazonine-2,7-diones depending on the oxidant used. osi.lv These studies provide insights into the potential oxidation pathways for dihydroindene derivatives.

Reduction Reactions and Formation of Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, providing a versatile handle for further derivatization. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of an activating agent. researchgate.net

For example, the reduction of various carboxylic esters to their corresponding alcohols can be achieved with high yields using a catalytic system of cobalt(II) chloride and diisopropylamine in combination with NaBH₄ under mild conditions. organic-chemistry.org Pincer ruthenium complexes have also been shown to be powerful catalysts for the hydrogenation of aromatic and aliphatic esters to alcohols under an atmospheric pressure of hydrogen gas. organic-chemistry.org

The resulting alcohol derivative, (2,3-dihydro-1H-inden-4-yl)methanol, can be further modified through etherification, esterification, or conversion to other functional groups.

Hydrolysis of the Ester Group to Carboxylic Acids

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2,3-dihydro-1H-indene-4-carboxylic acid. This transformation is typically achieved through alkaline hydrolysis using reagents such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. mdpi.comorgsyn.org

The resulting carboxylic acid is a key intermediate for a variety of synthetic transformations. It can be converted to acid chlorides, amides, or other esters, and can also participate in various coupling reactions. The carboxylic acid group can also direct further functionalization of the aromatic ring.

Alkylation and Arylation of the Indene Scaffold

The indene scaffold can be further functionalized through alkylation and arylation reactions. These reactions can introduce substituents at various positions on both the aromatic and the five-membered rings, leading to a wide range of structurally diverse analogues.

For instance, the Csp³-H bond of 2,3-dihydro-1H-indene can be directly activated under gold(I) catalysis to synthesize various derivatives, including those with electron-neutral, electron-poor, and electron-rich substituents. researchgate.net Palladium-catalyzed carboannulation and arylation reactions of propargylic carbonates with in situ generated organozinc compounds have also been used to produce a new class of indene derivatives. rsc.org

Furthermore, the coupling reaction of allyl acetate (B1210297) derivatives with Grignard reagents in the presence of a catalytic amount of LiCuBr₂ can afford 1-alkyl-1H-indene-2-carboxylates in good yields. bohrium.com

Reaction Mechanisms and Chemical Transformations of Ethyl 2,3 Dihydro 1h Indene 4 Carboxylate

Mechanistic Studies of Ester Hydrolysis and Transesterification

The ester group in ethyl 2,3-dihydro-1H-indene-4-carboxylate is a primary site for chemical reactions, particularly hydrolysis and transesterification.

Ester Hydrolysis:

Hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like hydrochloric acid, the ester undergoes hydrolysis to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This reaction is reversible, and to favor the formation of the products, a large excess of water is typically used. chemguide.co.uklibretexts.org The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When heated with a base such as sodium hydroxide (B78521), the ester is hydrolyzed to form a carboxylate salt and an alcohol. libretexts.org This reaction, known as saponification, is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. youtube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, a good leaving group. The ethoxide ion then deprotonates the newly formed carboxylic acid, resulting in the final products. youtube.com

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. The mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reaction Pathways for Oxidation and Reduction of Indene (B144670) Derivatives

The dihydroindene core and the ester group of this compound can undergo both oxidation and reduction reactions.

Oxidation:

The dihydroindene ring system can be susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the methylene (B1212753) groups of the dihydroindene core can be oxidized.

Reduction:

The ester functional group is the primary site for reduction.

Reduction to an Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. researchgate.net This is a common transformation in organic synthesis.

Reduction of the Aromatic Ring: Under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene (B151609) ring of the indene system can be reduced.

Intramolecular Rearrangements in Dihydroindene Systems

Intramolecular rearrangements in dihydroindene systems can be prompted by various factors, including the presence of acid or heat. These rearrangements can lead to the formation of isomeric structures. While specific studies on the intramolecular rearrangements of this compound are not extensively detailed in the provided search results, general principles of carbocation rearrangements within similar bicyclic systems can be applied. For example, acid-catalyzed reactions could potentially lead to skeletal rearrangements if a carbocation is formed on the dihydroindene core. It has been shown that reaction pathways can be influenced by molecular dynamics, sometimes favoring a stepwise route over a concerted mechanism. nih.gov

Regioselectivity and Stereoselectivity in Dihydroindene Reactions

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of dihydroindene systems, this is particularly relevant in reactions such as electrophilic aromatic substitution or reactions involving the double bond in the five-membered ring (if present). For instance, in the Diels-Alder reaction, the reaction of a non-symmetrical diene with a non-symmetrical dienophile can lead to different constitutional isomers, with a preference for the formation of "ortho" and "para" products over "meta" products. masterorganicchemistry.com The regioselectivity is often governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com In palladium-catalyzed reactions, the choice of ligand can control the regioselectivity of the outcome. nih.govnih.gov

Stereoselectivity:

Stereoselectivity is the preference for the formation of one stereoisomer over another. In reactions involving the dihydroindene core, the creation of new stereocenters can lead to different diastereomers or enantiomers. The rigid, bicyclic structure of the dihydroindene system can influence the stereochemical outcome of reactions. For example, in a Diels-Alder reaction, the stereochemistry of the dienophile is preserved in the product. masterorganicchemistry.com Furthermore, the orientation of the reactants can lead to the preferential formation of either an endo or exo product. youtube.com

Factors Influencing Reactivity of the Dihydroindene Core

The reactivity of the dihydroindene core in this compound is influenced by several factors:

Aromaticity: The presence of the benzene ring imparts aromatic stability to the molecule. Electrophilic substitution reactions will primarily occur on this ring. The position of substitution is directed by the existing alkyl and ester groups.

Ring Strain: The five-membered ring fused to the benzene ring has some degree of ring strain, which can influence its reactivity.

Catalyst: The choice of catalyst can significantly influence the reaction pathway and the selectivity of the reaction. For example, gold(I) catalysis can enable the direct activation of Csp³-H bonds. researchgate.net

Spectroscopic Characterization and Structural Elucidation Techniques for Ethyl 2,3 Dihydro 1h Indene 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H NMR or ¹³C NMR data for Ethyl 2,3-dihydro-1H-indene-4-carboxylate could be located.

Proton NMR (¹H NMR) Analysis

Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the protons of this compound are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) Analysis

A detailed table of ¹³C NMR chemical shifts for this compound cannot be compiled as the data is not publicly available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, has not been published.

High-Resolution Mass Spectrometry (HRMS)

The precise mass measurement of the molecular ion of this compound, which would confirm its elemental composition, is not available in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

While general principles of IR spectroscopy suggest expected absorption bands for the ester and aromatic functionalities, a specific IR spectrum with peak frequencies (cm⁻¹) for this compound is not documented.

X-ray Crystallography for Solid-State Structure Determination

There are no published studies containing X-ray crystallography data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is unknown.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are paramount for both the purification and the analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the purity assessment of this compound. While specific, validated HPLC methods for this exact compound are not extensively detailed in publicly available literature, a representative method can be constructed based on the analysis of structurally similar aromatic esters. The primary goal of an HPLC method in this context is to separate the main compound from any starting materials, by-products, or degradation products, allowing for accurate purity determination.

A typical HPLC analysis would be conducted in reversed-phase mode, which is well-suited for moderately polar compounds like this compound. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Below is a table outlining a potential set of HPLC parameters for the analysis of this compound. It is important to note that these parameters are illustrative and would require optimization and validation for specific analytical purposes.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterDetails
Stationary Phase (Column) C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation The sample would be dissolved in the mobile phase.

The choice of a C18 column is standard for reversed-phase chromatography, offering good retention and separation for a wide range of organic molecules. The mobile phase composition of acetonitrile and water is common, and the ratio can be adjusted to achieve the desired retention time and resolution. UV detection at 254 nm is generally effective for aromatic compounds due to the presence of the benzene (B151609) ring in the indene (B144670) structure.

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for the purification of this compound on a preparative scale following its synthesis. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the target compound from impurities.

The selection of the eluent system is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A common mobile phase for the purification of indene derivatives is a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, typically ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation between the desired product and any impurities.

In a typical procedure, the crude reaction mixture containing this compound is adsorbed onto a small amount of silica gel and then loaded onto the top of a pre-packed silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Research on related compounds provides insight into the practical conditions for the flash chromatographic purification of this compound. For instance, the purification of a structurally similar compound, Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, was successfully achieved using column chromatography on silica gel with a mobile phase of petroleum ether and ethyl acetate in a 50:1 ratio. Other studies on related indene structures have also employed petroleum ether/ethyl acetate mixtures in varying ratios, such as 4:1 and 20:1, demonstrating the versatility of this solvent system.

Table 2: Examples of Flash Column Chromatography Conditions for Related Indene Derivatives

CompoundStationary PhaseMobile Phase (Eluent)Reference
Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylateSilica GelPetroleum Ether / Ethyl Acetate (50:1)Xiang, et al. (2013)
Substituted Indene DerivativeSilica GelPetroleum Ether / Ethyl Acetate (4:1)Supporting Information
Substituted Indene DerivativeSilica GelPetroleum Ether / Ethyl Acetate (20:1)Supporting Information

These examples underscore the utility of silica gel in combination with petroleum ether and ethyl acetate for the effective purification of compounds within the indene carboxylate class. The specific ratio of the eluent would be adjusted based on the polarity of the target compound and its impurities to ensure optimal separation.

Advanced Applications and Research Frontiers for Ethyl 2,3 Dihydro 1h Indene 4 Carboxylate Derivatives

Role as Versatile Building Blocks in Organic Synthesisbenchchem.com

The unique structure of the 2,3-dihydro-1H-indene core, a fused system of a benzene (B151609) ring and a cyclopentane (B165970) ring, makes its derivatives highly valuable intermediates in organic synthesis. The ester functional group provides a reactive site for a variety of chemical transformations, allowing chemists to elaborate the core structure into more complex molecular architectures.

Precursors for Complex Polycyclic Systemsnih.govresearchgate.net

Derivatives of ethyl 2,3-dihydro-1H-indene-carboxylate are pivotal in constructing intricate polycyclic systems. The indene (B144670) scaffold can be expanded upon through strategic reactions to build additional rings. A notable example is the synthesis of ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. nih.govresearchgate.net This synthesis is achieved through a two-step C-alkylation process where a precursor, ethyl 3-oxo-3-(p-tolyl)propanoate, reacts with 1,2-bis(halomethyl)benzene. nih.govresearchgate.net

This reaction creates a new quaternary carbon center, effectively fusing a complex substituent onto the indene backbone. nih.govresearchgate.net X-ray diffraction studies of the resulting molecule provide detailed insights into its three-dimensional structure, which is crucial for understanding its reactivity and potential applications in stereoselective synthesis. nih.govresearchgate.net The precise geometry, including the angles between the fused rings, is a direct consequence of the synthetic method used to create this polycyclic system. nih.govresearchgate.net

Crystal Data for Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate

Property Value
Molecular Formula C₂₀H₂₀O₃
Molecular Weight 308.37
Crystal System Monoclinic
Dihedral Angle (fused benzene ring to O=C—C—C=O plane) 82.5 (4)°
Dihedral Angle (between benzene ring planes) 53.4 (2)°

Data sourced from Xiang et al. (2013) nih.govresearchgate.net

Synthetic Intermediates in Natural Product Analog Synthesis

The synthesis of natural products and their analogs is a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents. While direct total synthesis of a natural product using ethyl 2,3-dihydro-1H-indene-4-carboxylate may not be widely documented, its structural motifs are present in various biologically active compounds. The indene framework serves as a rigid scaffold, a common feature in many complex natural products. researchgate.net

Synthetic strategies for natural product analogs often involve the modular assembly of key fragments. nih.govrsc.org The indene-carboxylate structure represents a valuable synthetic module that can be modified and incorporated into larger molecules that mimic the structure and function of natural products. For instance, reactions like the Barbier reaction are employed to create complex carbon-carbon bonds in the synthesis of alkaloids and terpenoids, and versatile building blocks are essential for the success of these intricate synthetic pathways. nih.gov

Contributions to Advanced Materials Science Researchbenchchem.com

The applications of this compound derivatives extend beyond organic synthesis into the realm of materials science. The inherent properties of the indene structure—rigidity, planarity, and aromaticity—make it a desirable component for the design of advanced materials.

Monomers and Precursors for Polymer Synthesisbenchchem.com

Derivatives of ethyl 2,3-dihydro-1H-indene-carboxylate are utilized as building blocks in the production of polymers and resins. The ester group can be chemically modified to introduce polymerizable functionalities, or the entire indene unit can be incorporated into a polymer backbone to impart specific properties. For example, a common strategy in polymer chemistry involves the grafting of monomers onto a polymer chain to create graft copolymers with hybrid properties. mdpi.com

In a related process, monomers like ethyl acrylate (B77674) are polymerized via free-radical reactions to form new materials. mdpi.com The synthesis of a poly (sodium alginate/ethyl acrylate) graft copolymer demonstrates how an ethyl carboxylate-containing monomer can be used. The process involves a transesterification reaction followed by free-radical polymerization. mdpi.com The incorporation of such monomers influences the final properties of the polymer, including its thermal stability. mdpi.com

Components in Liquid Crystal Systems

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules that form liquid crystal phases, known as mesogens, are typically anisotropic, meaning they have a directional shape, often rigid and rod-like or disc-like. ajchem-a.comrevistabionatura.com

Influence on Thermal and Optical Properties of Materials

The incorporation of this compound derivatives into materials like polymers or liquid crystals can significantly influence their thermal and optical properties. The rigid indene unit can enhance the thermal stability of a polymer, as seen in studies where the decomposition temperature of a copolymer is higher than that of the original unmodified polymer. mdpi.com Thermal properties are often characterized using techniques like Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. mdpi.com

In liquid crystals, the specific structure of the mesogen dictates the temperature range over which the liquid crystal phases are stable. researchgate.net Modifying the molecular structure by introducing an indene core would alter the intermolecular interactions, thereby changing the transition temperatures between the crystalline, liquid crystalline, and isotropic liquid phases. researchgate.net Furthermore, the anisotropic nature of these molecules leads to unique optical properties, such as birefringence, which are essential for their use in display technologies. revistabionatura.com The precise molecular geometry, as determined by methods like X-ray crystallography, is fundamental to predicting and controlling these crucial material properties. researchgate.net

Development of Catalytic Ligands and Organocatalysts

The indane structure is a key building block in the synthesis of ligands for various catalytic transformations. researchgate.net These ligands modify the reactivity and selectivity of metal centers, paving the way for highly efficient and selective chemical reactions. nih.gov

The design of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create catalysts that can preferentially produce one of two enantiomeric products. nih.gov For a considerable time, C2-symmetric ligands were the focus of research due to the simplified number of potential isomeric metal complexes and reaction pathways. nih.gov However, there is a growing interest in non-symmetrical ligands, such as those derived from this compound, which can offer unique steric and electronic properties. nih.govresearchgate.net

The versatility of the indane framework allows for the introduction of various substituents, enabling the fine-tuning of the ligand's properties. researchgate.net This adaptability is crucial for developing ligands tailored for specific asymmetric transformations. The strategic placement of functional groups on the indane ring can influence the stereochemical outcome of a reaction, leading to high enantioselectivity. nih.gov

Table 1: Examples of Indane-Based Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeKey Feature of Indane Scaffold
Phosphine-OxazolinePalladiumAllylic AlkylationRigid backbone for defined steric environment
DiamineRhodiumHydrogenationChiral centers derived from the indane ring
BisoxazolineCopperCyclopropanationC2-symmetric design based on indane structure scispace.com

This table illustrates the diverse applications of indane-derived ligands in asymmetric catalysis.

Derivatives of this compound are being explored for their potential in a variety of enantioselective catalytic reactions. The indane scaffold is particularly attractive for medicinal chemists due to the combination of aromatic and aliphatic properties within a rigid structure, which allows for the precise spatial arrangement of substituents. researchgate.net This has led to the development of indane-based compounds for treating various diseases. researchgate.net

Recent research has demonstrated the successful use of indane derivatives in nickel-catalyzed asymmetric reductive annulation reactions and palladium-catalyzed intramolecular asymmetric allylic alkylation, yielding products with high diastereo- and enantioselectivities. researchgate.net The ability to readily convert the resulting products into other valuable, optically active molecules further highlights the synthetic utility of these indane derivatives. researchgate.net Computational studies and techniques like quantitative structure-selectivity relationships (QSSR) are being employed to guide the design of more effective ligands by identifying key steric and electronic requirements. researchgate.net

Structure–Reactivity Relationship Investigations within the Indene Family

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing more efficient catalysts and reactions. For the indene family, which includes indanes, indenones, and indenes themselves, these investigations are crucial for unlocking their full potential.

The reactivity of indene derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. researchgate.netmdpi.com Comparative studies involving various substituted indanes and indenones help to elucidate these effects. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density at the reactive centers, thereby affecting the rate and outcome of a reaction. nih.gov

For example, a study on the synthesis of indene derivatives found that the reaction of N-benzylic sulfonamides with internal alkynes, catalyzed by FeCl3, produced various functionalized indenes with high regioselectivity. organic-chemistry.org This selectivity is attributed to the electronic nature of the substituents on the alkyne. Similarly, in the synthesis of benzofulvenes, the ratio of indene to aldehydes was found to be a critical factor in determining the product distribution. researchgate.net

Table 2: Comparison of Reactivity in Indane Derivatives

Compound ClassKey Structural FeatureTypical Reactivity
IndanesSaturated five-membered ringUndergo substitution and cyclization reactions researchgate.net
IndenonesCarbonyl group in the five-membered ringAct as Michael acceptors, participate in condensation reactions
IndenesDouble bond in the five-membered ringReadily polymerize, undergo addition and condensation reactions wikipedia.org

This table summarizes the general reactivity patterns of different classes within the indene family.

The reactivity of molecules derived from this compound is governed by a combination of electronic and steric effects. numberanalytics.com Electronic effects arise from the distribution of electrons within the molecule, which can be modified by substituents. researchgate.net Steric effects, on the other hand, relate to the spatial arrangement of atoms and can hinder or facilitate the approach of reactants. numberanalytics.com

In catalytic reactions, both steric and electronic properties of ligands play a crucial role in determining the efficiency and selectivity. researchgate.net For instance, in palladium-catalyzed reactions, the steric bulk of a ligand can influence the coordination of the metal and the subsequent reaction steps. acs.org Computational studies have been instrumental in dissecting these effects, showing how substituents can alter the electronic structure and, consequently, the reactivity of the indene core. nih.govresearchgate.net The interplay of these effects is complex, and a deep understanding is essential for the rational design of catalysts. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 2,3-dihydro-1H-indene-4-carboxylate?

The synthesis typically involves acid-catalyzed esterification of 2,3-dihydro-1H-indene-4-carboxylic acid with ethanol. A strong acid catalyst (e.g., sulfuric acid) is used under reflux conditions. Multi-step approaches may include cyclization reactions or functional group modifications, as seen in analogous indene carboxylate syntheses. Purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic methods are used to characterize this compound?

Basic characterization employs ¹H/¹³C NMR to confirm ester formation and aromatic protons, IR spectroscopy to identify carbonyl (C=O) and ester (C-O) groups, and mass spectrometry for molecular weight validation. Advanced studies may integrate X-ray crystallography for definitive structural confirmation .

Q. What are the key physical and chemical properties relevant to laboratory handling?

Key properties include solubility in polar aprotic solvents (e.g., DMSO, chloroform), sensitivity to hydrolysis under acidic/basic conditions, and stability at room temperature. Proper storage in anhydrous environments and inert atmospheres is recommended to prevent degradation .

Q. What purification techniques are recommended for this compound?

Recrystallization using ethanol or methanol is effective for removing impurities. For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients provides higher purity. Analytical HPLC can validate purity (>98%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structure of this compound?

Single-crystal X-ray diffraction data, refined using SHELXL ( ), determine bond lengths, angles, and torsional parameters. Hydrogen bonding and π-π stacking interactions in the crystal lattice can explain physicochemical behavior, such as melting points and solubility .

Q. What challenges arise in optimizing reaction conditions for synthesis?

Key challenges include controlling regioselectivity during esterification and avoiding side reactions (e.g., transesterification). Inert atmospheres (N₂/Ar) and precise temperature control (25–100°C) mitigate decomposition. Catalytic acid concentration must balance reaction rate and byproduct formation .

Q. How are computational methods used to predict reactivity in organic synthesis?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, predicting reactivity in nucleophilic acyl substitutions or oxidation reactions. Molecular docking studies may explore interactions with biological targets, though experimental validation is critical .

Q. How to resolve contradictions in spectroscopic data for indene derivatives?

Contradictions in NMR or IR data may stem from conformational isomerism or impurities. Hyphenated techniques (e.g., LC-MS) and 2D NMR (COSY, HSQC) clarify structural ambiguities. Cross-referencing with crystallographic data ensures accuracy .

Q. What strategies elucidate esterification mechanisms for indene carboxylates?

Mechanistic studies use kinetic isotope effects or trapping intermediates (e.g., tetrahedral intermediates) with quenching agents. Monitoring via in-situ IR or NMR tracks protonation states and reaction progress .

Q. How do crystal packing interactions influence physicochemical behavior?

X-ray data reveal intermolecular forces (e.g., C-H···O hydrogen bonds, van der Waals interactions) that affect melting points, solubility, and stability. Comparative analysis with methyl analogs () highlights steric and electronic effects of the ethyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.